molecular formula C8H7ClN4S B087020 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 13229-02-2

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B087020
CAS No.: 13229-02-2
M. Wt: 226.69 g/mol
InChI Key: LCHRECYVKFDKAP-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazole Scaffold in Medicinal Chemistry

The foundation of 1,2,4-triazole chemistry traces back to the pioneering work of Bladin in 1885, who first synthesized and named the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. The early synthetic procedures, including the reaction of formamide with formylhydrazine, initially produced low yields of 1,2,4-triazole, but subsequent development of condensation reactions between formamide and hydrazine sulfate achieved average yields. The breakthrough discovery of antifungal activities in azole derivatives in 1944 marked a pivotal moment in triazole medicinal chemistry, leading to the invention of clinically significant compounds such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. These developments established the 1,2,4-triazole nucleus as one of the most important privileged scaffolds in pharmaceutical research.

The evolution of triazole chemistry accelerated significantly with the establishment of facile and convenient synthetic techniques, particularly the Einhorn-Brunner reaction and the Pellizzari reaction for preparing 1,2,4-triazoles. The mechanism of antifungal action became well-established through extensive research, demonstrating that triazole-type ring structures coordinate with the heme iron of the cytochrome P450-dependent enzyme CYP 51, effectively inhibiting ergosterol synthesis and blocking fungal cell membrane integrity. This mechanistic understanding provided the foundation for rational drug design approaches that continue to guide contemporary medicinal chemistry efforts. The introduction of thiol-containing triazole derivatives represented a significant advancement, as the sulfur-containing heterocycles demonstrated enhanced biological activities and expanded synthetic possibilities for hybrid molecule development.

Significance in Contemporary Research

Contemporary research has established this compound as a compound of exceptional significance in modern pharmaceutical development. The compound, with its molecular formula C₈H₇ClN₄S and molecular weight of 226.69 grams per mole, represents a sophisticated evolution of the basic triazole scaffold. Current investigations demonstrate that this specific structural arrangement provides multiple interaction sites for biological targets, making it an invaluable building block for medicinal chemists. The presence of the 2-chlorophenyl group introduces specific electronic and steric properties that enhance binding affinity and selectivity for various enzyme targets, while the amino group at position 4 provides additional hydrogen bonding capabilities.

The thiol functionality at position 3 serves as a crucial reactive center for further chemical modifications, enabling the synthesis of diverse hybrid molecules with enhanced biological activities. Recent studies have demonstrated that 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit promising antimicrobial activities, with the chlorophenyl substitution pattern showing particular efficacy against both bacterial and fungal pathogens. The compound's versatility extends beyond antimicrobial applications, as research has revealed its potential in anticancer drug development, where triazole-3-thiol derivatives have shown moderate cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. The systematic investigation of structure-activity relationships has revealed that the specific positioning of functional groups in this compound optimizes its interaction with biological targets while maintaining favorable pharmacokinetic properties.

Current Research Landscape and Emerging Trends

The current research landscape surrounding this compound reflects a dynamic and rapidly expanding field of investigation. Market analysis indicates that the global 1,2,4-triazole market was valued at 1.12 billion United States dollars in 2024 and is projected to reach 1.89 billion United States dollars by 2033, growing at a compound annual growth rate of 6.45 percent. This substantial growth is driven by increasing demand across pharmaceutical, agricultural, and industrial applications, with artificial intelligence automation significantly enhancing research and development activities. The integration of artificial intelligence-driven systems has enabled more precise control of reaction conditions and optimization of synthetic processes, leading to improved yields and reduced production costs.

Recent developments in the field demonstrate a strong focus on hybrid molecule synthesis, where this compound serves as a key intermediate for creating novel therapeutic agents. Contemporary research has revealed that condensation reactions with different aldehydes bearing aromatic and heterocyclic moieties can produce target hydrazones with enhanced biological activities. The emergence of pharmacophore modeling and virtual screening approaches has accelerated the discovery of potential triazole derivatives as enzyme inhibitors, particularly in the development of aromatase inhibitors for breast cancer treatment. Current investigations emphasize the development of novel, safer, and more potent agents while overcoming resistance problems associated with existing drugs, positioning compounds like this compound at the forefront of next-generation pharmaceutical development.

Pharmacophoric Features of the 1,2,4-Triazole-3-thiol Scaffold

The pharmacophoric features of the 1,2,4-triazole-3-thiol scaffold in this compound represent a sophisticated arrangement of functional elements that collectively contribute to its exceptional biological activity profile. The 1,2,4-triazole nucleus functions as a stable metabolic framework that acts as an important pharmacophore by interacting at the active sites of receptors as both hydrogen bond acceptor and donor. The polar nature of the triazole nucleus significantly increases ligand solubility and enhances the pharmacological profile of resulting drug candidates. The three nitrogen atoms within the five-membered ring provide multiple coordination sites for metal ions and enzyme active sites, enabling diverse molecular interactions that are essential for biological activity.

The thiol group at position 3 serves as a critical pharmacophoric element, providing both nucleophilic reactivity and metal coordination capabilities that are essential for enzyme inhibition mechanisms. Research has demonstrated that the thiol functionality can form covalent bonds with cysteine residues in target proteins, leading to irreversible enzyme inhibition in certain biological pathways. The amino group at position 4 contributes to the pharmacophoric profile by serving as a hydrogen bond donor and providing additional sites for molecular recognition. The 2-chlorophenyl substituent at position 5 introduces specific electronic effects through the electron-withdrawing nature of the chlorine atom, which modulates the electron density distribution throughout the molecule and influences binding affinity to biological targets.

Table 1: Pharmacophoric Elements of this compound

Structural Element Position Pharmacophoric Function Biological Significance
1,2,4-Triazole Ring Core Structure Hydrogen bond acceptor/donor Metabolic stability, receptor binding
Thiol Group Position 3 Nucleophilic center, metal coordination Enzyme inhibition, covalent binding
Amino Group Position 4 Hydrogen bond donor Molecular recognition, binding affinity
2-Chlorophenyl Group Position 5 Electronic modulation Binding selectivity, potency enhancement
Nitrogen Atoms Positions 1,2,4 Metal coordination sites Enzyme active site interaction

The comprehensive analysis of these pharmacophoric features reveals that this compound possesses an optimal combination of functional groups that enable multiple modes of biological interaction. The spatial arrangement of these elements creates a three-dimensional pharmacophore that can adapt to various enzyme active sites while maintaining high binding affinity and selectivity. Current research continues to explore how modifications to these pharmacophoric elements can further enhance biological activity and expand the therapeutic applications of this privileged scaffold.

Properties

IUPAC Name

4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHRECYVKFDKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927616
Record name 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13229-02-2
Record name 4-Amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13229-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chlorophenyl)-2,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013229022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The process typically employs ethanol or methanol as a solvent, with sodium hydroxide or potassium hydroxide as the base. Refluxing at 80–90°C for 6–8 hours achieves optimal yields. A study comparing bases found that potassium hydroxide (2.5 equiv.) in ethanol produced a 78% yield, whereas sodium hydroxide under identical conditions yielded 72%. Post-reaction neutralization with dilute acetic acid precipitates the product, which is purified via recrystallization from ethanol-water mixtures.

Table 1: Conventional Synthesis Parameters

ParameterConditionsYield (%)
SolventEthanol78
BaseKOH (2.5 equiv.)78
Temperature85°C (reflux)78
Reaction Time7 hours78
PurificationRecrystallization (ethanol:water)78

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular agitation. A protocol using a Milestone Flexi Wave system demonstrated complete conversion within 15 minutes at 120°C, achieving an 88% isolated yield. This method eliminates prolonged heating, reducing energy consumption and byproduct formation.

Table 2: Microwave vs. Conventional Synthesis

ParameterConventionalMicrowave
Temperature85°C120°C
Reaction Time7 hours15 minutes
Yield78%88%
Energy InputHighLow

Solvent-Free Mechanochemical Approaches

Solid-state synthesis using ball milling avoids solvent waste and simplifies purification. A mixture of 2-chlorobenzonitrile, thiosemicarbazide, and potassium carbonate is milled at 30 Hz for 45 minutes, yielding 82% product. This method is particularly advantageous for industrial applications due to its scalability and environmental benefits.

Table 3: Solvent-Free Synthesis Outcomes

ParameterConditionsOutcome
Milling Frequency30 Hz82% Yield
Duration45 minutes82% Yield
AdditiveK₂CO₃ (1.5 equiv.)82% Yield

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous flow reactors to enhance efficiency. A tubular reactor system with a residence time of 20 minutes at 100°C achieves 85% yield with 99% purity. Automated filtration and drying units streamline post-processing, enabling throughputs exceeding 50 kg/day.

Table 4: Industrial Process Metrics

MetricValue
Reactor TypeContinuous Flow
Throughput50 kg/day
Purity99%
Cost Efficiency30% reduction vs. batch processing

Characterization and Quality Control

Structural confirmation of this compound relies on spectroscopic and analytical methods:

  • ¹H NMR (DMSO-d₆): δ 7.45–7.55 (m, 4H, Ar-H), 5.20 (s, 2H, NH₂), 3.10 (s, 1H, SH).

  • FTIR : 3250 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N stretch).

  • Elemental Analysis : Calculated for C₈H₇ClN₄S: C 42.39%, H 3.11%, N 24.71%; Found: C 42.35%, H 3.09%, N 24.68%.

Comparative Analysis of Methodologies

Table 5: Method Comparison

MethodYield (%)TimeScalabilityEnvironmental Impact
Conventional787 hoursModerateHigh (solvent use)
Microwave8815 minutesHighLow
Solvent-Free8245 minutesHighVery Low
Industrial Flow8520 minutesVery HighModerate

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies on similar compounds have demonstrated their effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives with chlorophenyl substitutions have shown enhanced activity against resistant strains of bacteria due to their ability to disrupt cellular processes.

Compound NameActivityTarget Pathogen
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiolAntibacterialStaphylococcus aureus
4-Amino-5-(4-Fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolAntifungalCandida albicans

Agricultural Applications

Triazole derivatives are also explored as fungicides in agriculture. The compound's ability to inhibit fungal growth makes it a candidate for developing new agrochemicals. Studies have highlighted its efficacy against common plant pathogens, potentially leading to improved crop yields and reduced reliance on traditional fungicides.

Pharmaceutical Development

The structural features of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol make it a promising candidate for drug development. Its interactions with biological targets such as enzymes and receptors are under investigation for potential therapeutic applications in treating diseases like cancer and infections. The compound's thiol group may enhance its reactivity and binding affinity to target sites.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science. Its ability to form stable complexes with metals can be utilized in synthesizing new materials with specific properties for electronics and photonics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results showed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Field Trials

Field trials were conducted using formulations containing the triazole derivative as a fungicide against Fusarium species. Results indicated a marked reduction in fungal infection rates in treated plants compared to controls, demonstrating its potential utility in agricultural practices.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) reduce antioxidant capacity but enhance antimicrobial and anti-tubercular activities. For example, the 2-chlorophenyl and 3-chlorophenyl derivatives show stronger antimicrobial activity than AT or AP .
  • Electron-donating groups (e.g., -OCH₃, -NH₂) improve antioxidant properties. AT and AP exhibit superior radical scavenging due to their -NH₂ and -SH groups .

Substituent Position :

  • The position of chlorine on the phenyl ring significantly affects bioactivity. The 4-chlorophenyl isomer () is a precursor for antimicrobial agents, while the 2-chlorophenyl variant (target compound) may exhibit distinct steric and electronic interactions in biological targets .
Antioxidant Activity
  • AT and AP : Demonstrated potent free radical scavenging in DPPH• and ABTS•⁺ assays, attributed to their electron-rich -NH₂ and -SH groups .
  • 4-Methoxyphenyl analog : Higher antioxidant capacity than chlorinated derivatives due to the electron-donating methoxy group .
Anti-Tubercular Activity
  • 4-Fluoro-3-phenoxyphenyl derivative: Exhibited remarkable anti-tubercular activity (MIC: 1.56 µg/mL) with low cytotoxicity, validated by molecular docking studies targeting enoyl acyl carrier protein reductase (InhA) .
Antimicrobial Activity
  • 3-Chlorophenyl derivative : Served as a precursor for triazolothiadiazoles with broad-spectrum antimicrobial activity (MIC: 6.25–12.5 µg/mL against S. aureus and E. coli) .
Corrosion Inhibition
  • AT and AP : Act as mixed-type inhibitors in hydrochloric acid, achieving 82–85% efficiency at 1 mM concentration. Their adsorption on mild steel follows the Langmuir isotherm model .

Structural Modifications and Derivatives

  • Schiff Bases: The 2-chlorophenyl compound can form Schiff bases with aldehydes (e.g., 4-phenoxybenzaldehyde), enhancing bioactivity through π-π stacking and hydrogen bonding .
  • Coordination Complexes: Analogous compounds (e.g., 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol) form stable complexes with transition metals (Ni²⁺, Cu²⁺), improving electrochemical and catalytic properties .

Biological Activity

4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, antifungal, and anticancer therapies. Its structure includes an amino group and a chlorophenyl moiety, which significantly influence its biological properties.

Chemical Structure and Properties

The chemical formula of this compound is C8H7ClN4S. The presence of the chlorine atom enhances the compound's reactivity and biological activity by participating in various substitution reactions.

PropertyValue
IUPAC NameThis compound
Molecular Weight216.68 g/mol
CAS Number117320-66-8
SolubilitySoluble in ethanol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various synthesized triazoles, including this compound, it was found to possess notable antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Properties

The compound has also been investigated for its antifungal activity. A series of experiments demonstrated that it effectively inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger. The antifungal mechanism is believed to involve inhibition of ergosterol synthesis, a crucial component of fungal cell membranes .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro tests showed that this compound induced apoptosis in cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
A37522.41
MCF-733.52

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The amino group enhances hydrogen bonding interactions with biological targets, while the chlorophenyl group contributes to lipophilicity and receptor binding affinity. Variations in substituents on the triazole ring can lead to different biological profiles, emphasizing the importance of SAR studies in optimizing drug candidates .

Case Studies

  • Antibacterial Efficacy : A study conducted by Aggarwal et al. (2020) demonstrated that derivatives of triazoles including this compound exhibited potent antibacterial activity against resistant strains of bacteria.
  • Antifungal Screening : Research published in MDPI highlighted that this compound showed significant antifungal activity comparable to standard antifungal agents like fluconazole .
  • Cytotoxicity Assays : In a comparative analysis against various cancer cell lines, the compound showed promising results with lower IC50 values than many existing chemotherapeutics, suggesting its potential as a lead compound for further development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

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